molecular formula C11H14FN3O2 B13991823 Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate CAS No. 78604-22-5

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate

Cat. No.: B13991823
CAS No.: 78604-22-5
M. Wt: 239.25 g/mol
InChI Key: GILSAXLEWUDWQF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a fluoroethylimino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate involves its interaction with specific molecular targets. The fluoroethylimino moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is unique due to the presence of the fluoroethylimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

78604-22-5

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate

InChI

InChI=1S/C11H14FN3O2/c1-2-17-11(16)9-3-5-10(6-4-9)14-15-13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GILSAXLEWUDWQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=NCCF

Origin of Product

United States

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